molecular formula C8H10N2O B12855032 3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole

3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B12855032
M. Wt: 150.18 g/mol
InChI Key: ALXPVIDNJAFKCX-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a furan ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 5-methylfurfural with hydrazine derivatives under controlled conditions. One common method includes the condensation of 5-methylfurfural with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its fused ring structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C8H10N2O/c1-6-2-3-8(11-6)7-4-5-9-10-7/h2-3,9H,4-5H2,1H3

InChI Key

ALXPVIDNJAFKCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NNCC2

Origin of Product

United States

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